molecular formula C16H24N2O2 B7986961 [(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

[(R)-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid

Cat. No.: B7986961
M. Wt: 276.37 g/mol
InChI Key: IOMAZBAETXFPRJ-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid is a chiral compound with a piperidine ring substituted with a benzyl-ethyl-amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl-Ethyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl and ethyl groups using reagents such as benzyl chloride and ethyl bromide in the presence of a base like sodium hydride.

    Attachment of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of [®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the piperidine ring or the benzyl group, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydride or sodium amide in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Reduced piperidine derivatives, reduced benzyl derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl-ethyl-amino group may facilitate binding to these targets, while the piperidine ring and acetic acid moiety contribute to the overall pharmacophore. The compound may modulate signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

[®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid can be compared with other similar compounds, such as:

    [®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-acetic acid: Differing by the presence of a methyl group instead of an ethyl group.

    [®-3-(Phenyl-ethyl-amino)-piperidin-1-yl]-acetic acid: Differing by the presence of a phenyl group instead of a benzyl group.

    [®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-propionic acid: Differing by the presence of a propionic acid moiety instead of an acetic acid moiety.

The uniqueness of [®-3-(Benzyl-ethyl-amino)-piperidin-1-yl]-acetic acid lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.

Properties

IUPAC Name

2-[(3R)-3-[benzyl(ethyl)amino]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-2-18(11-14-7-4-3-5-8-14)15-9-6-10-17(12-15)13-16(19)20/h3-5,7-8,15H,2,6,9-13H2,1H3,(H,19,20)/t15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOMAZBAETXFPRJ-OAHLLOKOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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